1-(Oxolane-2-carbonyl)pyrrolidin-3-amine
Description
1-(Oxolane-2-carbonyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring an oxolane (tetrahydrofuran) ring connected via a carbonyl group at the 2-position of the oxolane and the 1-position of the pyrrolidine. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol.
Properties
CAS No. |
1249697-28-6 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C9H16N2O2/c10-7-3-4-11(6-7)9(12)8-2-1-5-13-8/h7-8H,1-6,10H2 |
InChI Key |
DDXODCZUQCYWDY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)N2CCC(C2)N |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
The table below highlights structural differences and similarities between 1-(Oxolane-2-carbonyl)pyrrolidin-3-amine and related pyrrolidine/amine derivatives:
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
- This compound : The oxolane ring and carbonyl group balance polarity, likely resulting in moderate LogP (~1.5–2.0), favoring blood-brain barrier (BBB) penetration.
ADME Profiles
- Rule of Five Compliance: Analogs like 7a, 7b, and 7e-h () adhere to Lipinski’s rule, suggesting oral bioavailability. The target compound’s molecular weight (182.22) and hydrogen-bond donors (2) align with these criteria .
- Metabolic Stability : Cyclopropyl-containing derivatives resist cytochrome P450 oxidation, whereas nitrobenzyl groups () may undergo reductive metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
